7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride
CAS No.: 1160256-12-1
Cat. No.: VC2813506
Molecular Formula: C20H17Cl2NO
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160256-12-1 |
|---|---|
| Molecular Formula | C20H17Cl2NO |
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | 7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C20H17Cl2NO/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3 |
| Standard InChI Key | QMVBCKUQAHDNPI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C)Cl |
| Canonical SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C)Cl |
Introduction
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This specific compound features a chlorine atom at the 7-position, an isopropylphenyl group at the 2-position, a methyl group at the 8-position, and a carbonyl chloride functional group at the 4-position .
Synthesis Methods
The synthesis of 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves several key steps:
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Formation of the Quinoline Core: This can be achieved through methods like the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
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Introduction of the Isopropylphenyl Group: This is often accomplished through electrophilic aromatic substitution reactions.
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Chlorination at the 7-Position: This step involves the introduction of a chlorine atom at the specified position.
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Methylation at the 8-Position: This involves adding a methyl group to the quinoline structure.
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Conversion of the Carboxylic Acid Group to Carbonyl Chloride: This final step involves converting any existing carboxylic acid group into a carbonyl chloride functional group.
Biological Activities and Applications
Quinoline derivatives, including 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride, are of significant interest in medicinal chemistry due to their diverse biological activities. These include:
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Antimicrobial Properties: Quinoline derivatives have shown potential as antimicrobial agents, affecting various biochemical pathways in bacteria.
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Anticancer Properties: Some quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
Safety and Handling
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride is classified as an irritant and requires careful handling. It is available for purchase only through approved shipping accounts due to its restricted nature .
Data Table: Synthesis Steps
| Step | Description |
|---|---|
| 1 | Formation of the quinoline core |
| 2 | Introduction of the isopropylphenyl group |
| 3 | Chlorination at the 7-position |
| 4 | Methylation at the 8-position |
| 5 | Conversion to carbonyl chloride |
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